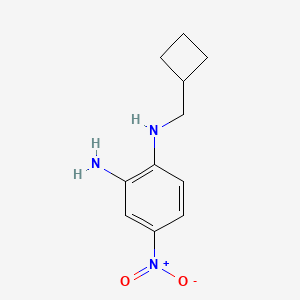
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with a cyclobutylmethyl group attached to one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 1-N-(cyclobutylmethyl)benzene-1,2-diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products.
Another synthetic route involves the reduction of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like chlorine gas or sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its potential therapeutic effects.
類似化合物との比較
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be compared with other similar compounds, such as:
1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,3-diamine: The position of the amine groups on the benzene ring is different, which can affect the compound’s properties.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene: Contains an additional nitro group, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a cyclobutylmethyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C11H15N3O2/c12-10-6-9(14(15)16)4-5-11(10)13-7-8-2-1-3-8/h4-6,8,13H,1-3,7,12H2 |
InChIキー |
VADVOHRROMNUDL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)

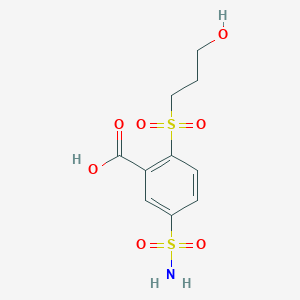
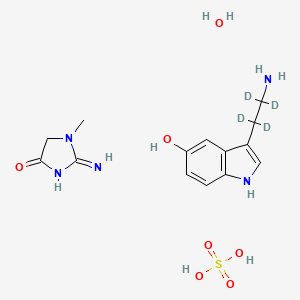
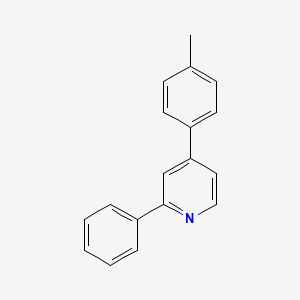
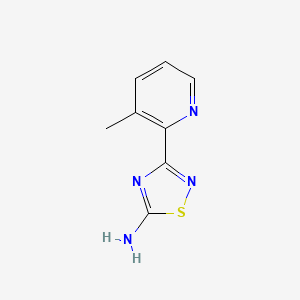
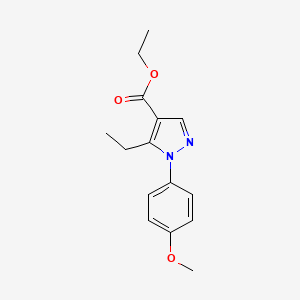
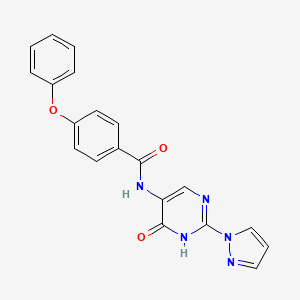
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
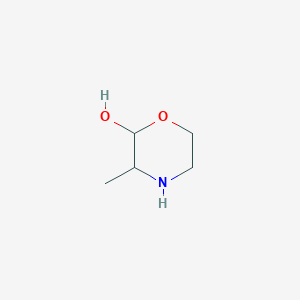
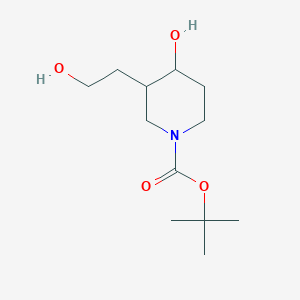
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

